molecular formula C25H19N3O4S B2585907 (E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide CAS No. 862719-85-5

(E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2585907
CAS No.: 862719-85-5
M. Wt: 457.5
InChI Key: YMLZHHBIPXVHKX-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide is a structurally complex molecule featuring a hybrid scaffold of furan, thiazole, cyanovinyl, and phenylacetamide moieties. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, to integrate these functional groups. The methoxyphenoxy linker and N-phenylacetamide terminus contribute to its solubility and steric profile, making it a candidate for pharmacological or agrochemical applications .

Properties

IUPAC Name

2-[4-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]-2-methoxyphenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S/c1-30-23-13-17(9-10-22(23)32-15-24(29)27-19-6-3-2-4-7-19)12-18(14-26)25-28-20(16-33-25)21-8-5-11-31-21/h2-13,16H,15H2,1H3,(H,27,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZHHBIPXVHKX-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Structurally related compounds often share core motifs such as thiazole, furan, or acetamide groups but differ in substituents or connectivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reference
(E)-2-(4-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)-2-methoxyphenoxy)-N-phenylacetamide C₂₆H₂₀N₄O₄S 508.5 Furan, thiazole, cyano, vinyl, methoxy, acetamide
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide C₁₆H₁₄N₂O₂S 298.4 Furan, thiazole, acetamide
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide C₂₃H₁₈N₄O₃S₂ 462.5 Quinazolinone, thioacetamide, sulfonamide
(2Z)-2-cyano-2-[(5E)-5-(4-methylbenzylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylethanamide C₂₇H₂₀N₄O₂S 480.5 Cyano, thiazolidinone, benzylidene, acetamide

Key Observations :

  • The target compound uniquely combines a methoxyphenoxy linker and cyanovinyl-thiazole system, absent in simpler analogues like N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide .
  • Quinazolinone derivatives (e.g., compound 5 in ) replace the thiazole with a fused heterocycle, enhancing rigidity but reducing solubility .
  • The thiazolidinone derivative () features a 4-methylbenzylidene group, which may alter π-π stacking interactions compared to the target’s furan-thiazole system .
Physicochemical Properties

Comparative data on melting points, solubility, and spectral features reveal trends influenced by functional groups:

Compound Class Melting Point (°C) Solubility (Water, pH 7.4) Key IR/NMR Features Reference
Target Compound Not reported Not reported Expected νC≡N ~2200 cm⁻¹, νC=O ~1680 cm⁻¹
Quinazolinone Derivatives 251.5–315.5 Low (hydrophobic cores) νC=O (quinazolinone) ~1650–1680 cm⁻¹
Thiazole Acetamides Not reported 39.1 µg/mL (for analogue) νC=O (acetamide) ~1660–1682 cm⁻¹
Thiazolidinone Derivatives Not reported Not reported νC≡N ~2240 cm⁻¹, νC=O (thiazolidinone) ~1700

Key Observations :

  • The target’s methoxy group may improve solubility relative to quinazolinones, which exhibit high melting points due to rigid aromatic systems .
  • The absence of a sulfonamide group (cf. quinazolinones) likely reduces hydrogen-bonding capacity, impacting crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.